3-(4-Bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one

Catalog No.
S12491964
CAS No.
763138-92-7
M.F
C21H14BrClN2OS
M. Wt
457.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromophenyl)-2-((3-chlorobenzyl)thio)quinazol...

CAS Number

763138-92-7

Product Name

3-(4-Bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one

IUPAC Name

3-(4-bromophenyl)-2-[(3-chlorophenyl)methylsulfanyl]quinazolin-4-one

Molecular Formula

C21H14BrClN2OS

Molecular Weight

457.8 g/mol

InChI

InChI=1S/C21H14BrClN2OS/c22-15-8-10-17(11-9-15)25-20(26)18-6-1-2-7-19(18)24-21(25)27-13-14-4-3-5-16(23)12-14/h1-12H,13H2

InChI Key

CRLHDIRCAZNOLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br

3-(4-Bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one is a complex organic compound characterized by its quinazolinone core, which is fused with various functional groups, including a bromophenyl and a chlorobenzyl thioether. The molecular formula is C22H18BrClN2OSC_{22}H_{18}BrClN_2OS, and it exhibits a molecular weight of approximately 461.81 g/mol. The structure features a quinazolin-4(3H)-one moiety, which is known for its diverse biological activities, making this compound of particular interest in medicinal chemistry.

Typical of quinazolinone derivatives, including:

  • Oxidation: This can lead to the formation of oxidized derivatives, particularly at the sulfur atom in the thioether linkage.
  • Reduction: The presence of halogen atoms may allow for reduction reactions that modify the aromatic systems.
  • Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, allowing for the synthesis of new derivatives with potentially enhanced biological activities .

Quinazolinone derivatives, including 3-(4-Bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one, have been extensively studied for their biological activities:

  • Antitumor Activity: Research indicates that similar compounds exhibit significant antitumor effects against various cancer cell lines. The structural features contribute to their ability to inhibit tumor growth .
  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal pathogens, suggesting potential applications in treating infections.
  • Analgesic and Anti-inflammatory Effects: Quinazolinone compounds have been linked to analgesic and anti-inflammatory properties, making them candidates for pain management therapies .

The synthesis of 3-(4-Bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one typically involves:

  • Condensation Reactions: Starting from appropriate substituted benzyl halides and thiol compounds, followed by cyclization to form the quinazolinone ring.
  • Reflux Conditions: Often carried out under reflux in polar solvents such as dimethylformamide or acetone to facilitate the reaction.
  • Purification: The final product is usually purified through recrystallization or column chromatography to obtain high purity suitable for biological testing .

This compound has potential applications in several fields:

  • Pharmaceutical Development: Its antitumor and antimicrobial properties make it a candidate for drug development.
  • Agricultural Chemistry: Due to its antimicrobial activity, it may find applications in agricultural pest control.
  • Biochemical Research: Used as a tool compound in studies investigating the mechanisms of action of similar quinazolinone derivatives.

Studies on the interactions of 3-(4-Bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one with biological targets often focus on:

  • Enzyme Inhibition: Investigating its role as an inhibitor of carbonic anhydrase or other enzymes involved in cancer progression or inflammation.
  • Receptor Binding Studies: Understanding how this compound interacts with specific receptors can provide insights into its pharmacological profile .

Several compounds share structural similarities with 3-(4-Bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3-(4-Chlorophenyl)-2-((3-trifluoromethyl)benzyl)thioquinazolin-4(3H)-oneContains trifluoromethyl groupAntimicrobial, Antitumor
2-(Benzylthio)quinazolin-4(3H)-oneLacks halogen substitutionsAntimicrobial
6-(Bromoalkyl)quinazolinonesVarious alkyl substitutions at position 6Antitumor

These compounds highlight the unique aspects of 3-(4-Bromophenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one, particularly its specific halogen substitutions which may enhance its reactivity and biological activity compared to others in its class .

Traditional Organic Synthesis Approaches for Quinazolinone Core Formation

The quinazolinone core has historically been synthesized via cyclocondensation reactions involving anthranilic acid derivatives. A prominent method involves reacting 2-amino-N-methylbenzamide with dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂) under thermal conditions (140°C, 20 h), which generates the quinazolin-4(3H)-one scaffold through a radical-mediated mechanism. This approach yields 23–68% of the target product depending on substituents, with DMSO acting as a one-carbon source and H₂O₂ facilitating oxidation.

Alternative routes employ anthranilic acid and acyl chlorides, where acylation followed by cyclodehydration with acetic anhydride produces benzoxazinone intermediates. Subsequent nucleophilic attack by ammonia or hydrazine hydrate yields 2,3-disubstituted quinazolinones. For example, reacting anthranilic acid with chloroacetyl chloride forms N-acyl anthranilic acid, which undergoes ring closure to yield deoxyvasicinone derivatives in 65–78% yields. These methods, while reliable, often require prolonged reaction times (12–24 h) and stoichiometric reagents, prompting the development of optimized protocols.

Novel Microwave-Assisted and Solvent-Free Synthetic Routes

Recent advances emphasize sustainability and efficiency. Microwave-assisted synthesis using ionic liquid-supported copper(II) catalysts enables rapid quinazolinone formation (15–30 min) with yields exceeding 90%. This method leverages tandem cyclooxidative pathways, where 2-aminobenzonitriles react with aldehydes under microwave irradiation (150 W, 120°C), facilitated by the copper catalyst’s Lewis acidity. The catalyst remains recyclable for three cycles without significant activity loss, reducing waste generation.

Solvent-free approaches utilizing carbon dioxide (1 bar) and catalytic 1,8-diazabicycloundec-7-ene (DBU) offer another eco-friendly route. For instance, 2-aminobenzonitriles cyclize with CO₂ at 120°C to produce quinazoline-2,4(1H,3H)-diones in 97% yield. This method avoids toxic solvents and aligns with green chemistry principles, though it requires specialized equipment for CO₂ handling.

Table 1: Comparison of Quinazolinone Synthesis Methods

MethodConditionsYield (%)Time (h)Key Advantage
Thermal (DMSO/H₂O₂)140°C, H₂O₂23–6820Radical mechanism tolerance
Microwave (Cu catalyst)150 W, 120°C85–920.5Rapid, recyclable catalyst
Solvent-free (CO₂/DBU)120°C, 1 bar CO₂9714Solvent-free, high atom economy

Position-Specific Functionalization of Bromophenyl and Chlorobenzyl Moieties

Introducing the 4-bromophenyl group at position 3 typically employs Suzuki–Miyaura cross-coupling. For example, palladium-catalyzed coupling of 3-iodoquinazolinone with 4-bromophenylboronic acid achieves 75–83% yields under mild conditions (K₃PO₄, 80°C). The electron-withdrawing nature of the quinazolinone core enhances the electrophilicity of the position 3 carbon, facilitating aryl group installation.

The 3-chlorobenzylthio moiety at position 2 is installed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed C–S bond formation. Ortho-lithiation strategies using 3-chlorobenzaldehyde derivatives enable precise functionalization. For instance, lithiation of 2-(3-chlorophenyl)-1,3-dioxolane followed by quenching with elemental sulfur generates a thiolate intermediate, which reacts with 2-chloroquinazolinone to form the thioether linkage. This method requires anhydrous conditions and low temperatures (−78°C) to prevent side reactions.

Thioether Linkage Optimization Through Catalytic C–S Bond Formation

Catalytic C–S bond formation has emerged as a cornerstone for thioether synthesis. Copper(I) iodide-catalyzed coupling of 2-mercaptoquinazolinone with 3-chlorobenzyl bromide in dimethylformamide (DMF) at 100°C achieves 70–78% yields. The reaction proceeds via a Ullmann-type mechanism, where the copper catalyst facilitates oxidative addition of the benzyl bromide and subsequent thiolate coupling.

Palladium-based systems, such as Pd(PPh₃)₄ with cesium carbonate, offer superior functional group tolerance. For example, coupling 2-bromoquinazolinone with 3-chlorobenzylthiol in toluene at 110°C affords the target compound in 82% yield. Kinetic studies indicate that electron-deficient aryl halides accelerate the reaction rate by stabilizing the transition state during oxidative addition.

Table 2: Catalytic Systems for C–S Bond Formation

CatalystBaseSolventTemperature (°C)Yield (%)
CuIK₂CO₃DMF10070–78
Pd(PPh₃)₄Cs₂CO₃Toluene11082
Fe₃O₄ nanoparticlesEt₃NEthanol8065

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Exact Mass

455.96987 g/mol

Monoisotopic Mass

455.96987 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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